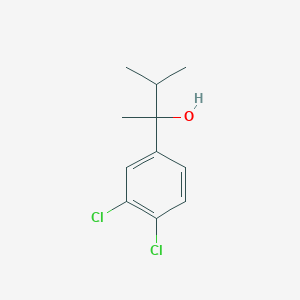

2-(3,4-Dichlorophenyl)-3-methyl-butan-2-ol

Description

2-(3,4-Dichlorophenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a 3,4-dichlorophenyl substituent and a methyl group on the β-carbon of the butanol backbone. Its molecular formula is C₁₁H₁₂Cl₂O, with a molecular weight of 235.12 g/mol (calculated). The compound’s dichlorinated aromatic moiety likely enhances its lipophilicity, impacting its environmental persistence and biological activity .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O/c1-7(2)11(3,14)8-4-5-9(12)10(13)6-8/h4-7,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNXDDSSVFLLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 3,4-dichlorophenylmagnesium bromide with 3-methyl-2-butanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(3,4-Dichlorophenyl)-3-methyl-butan-2-one.

Reduction: Formation of 2-(3,4-Dichlorophenyl)-3-methylbutane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dichlorophenyl group enhances its binding affinity and specificity towards certain targets, leading to various biological effects.

Comparison with Similar Compounds

3-(2,3-Dichlorophenyl)butan-2-ol (CAS 1540367-16-5)

- Molecular Formula : C₁₀H₁₂Cl₂O

- Key Differences: The dichlorophenyl group is attached at the 2,3-positions instead of 3,3. No boiling/melting point data are available, but the reduced symmetry may lower crystallinity compared to the 3,4-isomer .

Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)

- Molecular Formula : C₁₀H₈Cl₂N₂O₃

- Key Differences : While sharing the 3,4-dichlorophenyl group, methazole incorporates an oxadiazolidine-dione ring instead of an alcohol. This heterocyclic structure increases polarity and introduces hydrogen-bonding sites, making it more reactive in agricultural applications (e.g., as a herbicide) .

Non-Halogenated Tertiary Alcohols

2,3-Dimethyl-2-butanol (CAS 594-60-5)

3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)

- Molecular Formula : C₁₁H₁₆O

- Key Differences : Features a phenyl group instead of dichlorophenyl and a primary alcohol (-OH on C1). The lack of chlorine reduces electronegativity, while the primary alcohol configuration increases susceptibility to oxidation compared to tertiary alcohols .

Chlorinated Phenolic Derivatives

3,4-Chloro-2-methylphenol

- Molecular Formula : C₇H₆Cl₂O

- Key Differences: As a phenol, it exhibits higher acidity (pKa ~8–10) due to the -OH group’s direct conjugation with the aromatic ring. The 3,4-chloro substitution pattern mirrors the target compound, suggesting similar electronic effects but distinct reactivity in deprotonation and electrophilic substitution .

Comparative Data Table

Research Findings and Implications

- Environmental Impact: Chlorinated compounds like this compound are expected to exhibit greater environmental persistence due to reduced biodegradability, a trait absent in simpler alcohols like 2,3-dimethyl-2-butanol .

- Synthetic Utility : Tertiary alcohols with dichlorophenyl groups may serve as intermediates in agrochemical synthesis, leveraging their stability and lipophilicity. In contrast, primary alcohols (e.g., 3-methyl-2-phenylbutan-1-ol) are more suited for oxidation reactions .

Biological Activity

2-(3,4-Dichlorophenyl)-3-methyl-butan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial and anticancer properties, along with structure-activity relationship (SAR) analyses and case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group, which is known to influence its biological activity through electronic effects and steric hindrance. The presence of chlorine atoms enhances lipophilicity and can improve binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated that the compound showed effective inhibition against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One notable study assessed its effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HT29 | 10 | Inhibition of cell proliferation |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, making it a promising candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

The presence of the 3,4-dichlorophenyl moiety is critical for the biological activity observed. SAR studies indicate that the electronegative chlorine atoms enhance the compound's interaction with target enzymes or receptors involved in microbial resistance and cancer proliferation. Modifications to this structure can lead to variations in potency and selectivity.

Case Studies

- In Vivo Studies : In a murine model, administration of this compound resulted in significant tumor reduction compared to control groups. The study reported a tumor volume reduction of approximately 60% after treatment over four weeks.

- Combination Therapy : Another study investigated the effects of combining this compound with standard chemotherapeutic agents. Results indicated synergistic effects when used alongside doxorubicin, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)-3-methyl-butan-2-ol, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation using 3,4-dichlorophenyl precursors. Key steps include protecting the hydroxyl group during synthesis to avoid side reactions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are essential for structural confirmation. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) should be used to assess purity .

Q. How can researchers optimize the solubility of this compound for in vitro bioactivity studies?

- Methodological Answer : Due to the hydrophobic 3,4-dichlorophenyl group, solubility can be enhanced using co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based encapsulation. Alternatively, structural analogs with polar substituents (e.g., methoxy groups) may provide insights into solubility-structure relationships, as seen in fluorinated/methoxylated derivatives .

Q. What spectroscopic databases or computational tools are available for predicting the reactivity of this compound?

- Methodological Answer : PubChem and SciFinder provide descriptor data (e.g., logP, polar surface area) for reactivity predictions. Density functional theory (DFT) calculations can model electronic properties, while molecular docking tools (e.g., AutoDock) predict interactions with biological targets. Cross-referencing with structurally similar compounds (e.g., 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid) is advised for validation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between this compound and structurally similar analogs (e.g., fluorinated or methoxylated derivatives)?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol). Quantify electronic effects via Hammett constants and steric effects through X-ray crystallography. Statistical tools like principal component analysis (PCA) can identify key contributors to activity differences .

Q. What experimental design considerations are critical for minimizing organic degradation during long-term stability studies of this compound?

- Methodological Answer : Continuous cooling (4°C) of samples is recommended to slow degradation, as organic compounds in aqueous matrices degrade faster at room temperature. Use inert atmospheres (N₂/Ar) and stabilizers like BHT (butylated hydroxytoluene). Monitor degradation products via LC-MS and compare with accelerated stability testing (e.g., 40°C/75% RH) .

Q. How can surface adsorption phenomena impact the bioavailability of this compound in environmental or pharmacological studies?

- Methodological Answer : Adsorption to indoor/experimental surfaces (e.g., glassware, polymers) can reduce effective concentrations. Pre-treat surfaces with silanization to minimize binding. Quantify adsorption using microspectroscopic imaging (e.g., AFM-IR) and adjust dosing protocols based on surface-compatibility assays .

Q. What strategies can resolve contradictions in toxicity profiles between in vitro and in vivo models for this compound?

- Methodological Answer : Investigate metabolic differences using liver microsomal assays (e.g., cytochrome P450 activity). Compare pharmacokinetic parameters (Cmax, AUC) across models. Utilize physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro toxicity data to in vivo scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.